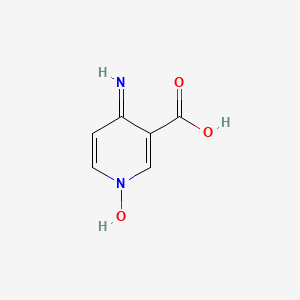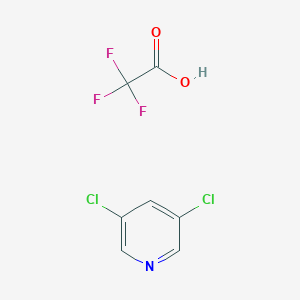
3,5-Dichloropyridine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloropyridine;2,2,2-trifluoroacetic acid is a compound that combines two distinct chemical entities: 3,5-Dichloropyridine and 2,2,2-trifluoroacetic acid. 3,5-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N, known for its use in various chemical reactions and industrial applications . 2,2,2-trifluoroacetic acid, on the other hand, is a strong organic acid with the molecular formula C2HF3O2, commonly used as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloropyridine can be synthesized through various methods, including the chlorination of pyridine derivatives. One common method involves the reaction of pyridine with chlorine gas under controlled conditions . Another approach is the use of pyridine-N-oxides, which can be chlorinated to yield 3,5-Dichloropyridine .
2,2,2-trifluoroacetic acid is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
2,2,2-trifluoroacetic acid is known for its strong acidic properties and can participate in:
Esterification Reactions: It reacts with alcohols to form esters.
Deprotection Reactions: It is used to remove protecting groups in organic synthesis.
Common Reagents and Conditions
For 3,5-Dichloropyridine: Common reagents include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions.
For 2,2,2-trifluoroacetic acid: It is often used with alcohols and other organic compounds in esterification and deprotection reactions.
Major Products Formed
From 3,5-Dichloropyridine: Products include substituted pyridines and coupled aromatic compounds.
From 2,2,2-trifluoroacetic acid: Products include esters and deprotected organic molecules.
Scientific Research Applications
3,5-Dichloropyridine and 2,2,2-trifluoroacetic acid have diverse applications in scientific research:
Chemistry: 3,5-Dichloropyridine is used as an intermediate in the synthesis of various organic compounds.
Biology: These compounds are used in the development of pharmaceuticals and agrochemicals.
Medicine: 3,5-Dichloropyridine derivatives are explored for their potential therapeutic properties.
Industry: Both compounds are used in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dichloropyridine involves its ability to undergo substitution and coupling reactions, making it a versatile intermediate in organic synthesis . 2,2,2-trifluoroacetic acid exerts its effects through its strong acidic properties, enabling it to participate in esterification and deprotection reactions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropyridine: Another chlorinated pyridine with similar reactivity.
2,6-Dichloropyridine: Differently substituted pyridine with distinct chemical properties.
Trifluoroacetic Anhydride: A related compound used in similar reactions as 2,2,2-trifluoroacetic acid.
Uniqueness
3,5-Dichloropyridine is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis . 2,2,2-trifluoroacetic acid is distinguished by its strong acidity and versatility as a reagent in various chemical reactions .
Properties
CAS No. |
89937-09-7 |
|---|---|
Molecular Formula |
C7H4Cl2F3NO2 |
Molecular Weight |
262.01 g/mol |
IUPAC Name |
3,5-dichloropyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H3Cl2N.C2HF3O2/c6-4-1-5(7)3-8-2-4;3-2(4,5)1(6)7/h1-3H;(H,6,7) |
InChI Key |
AHJZTIQWZACDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


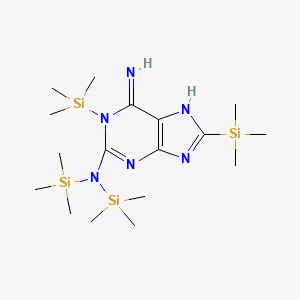
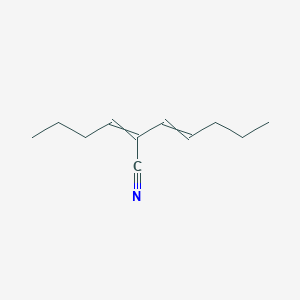
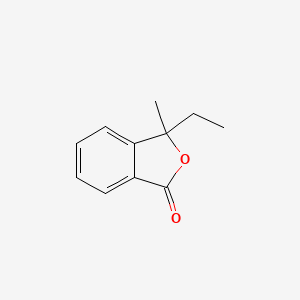
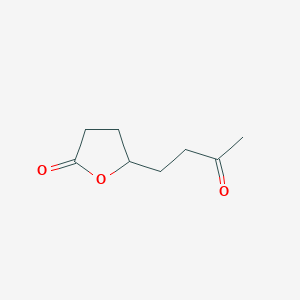
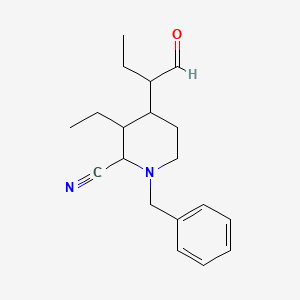
![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
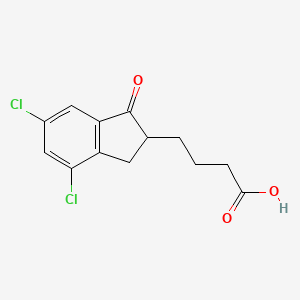
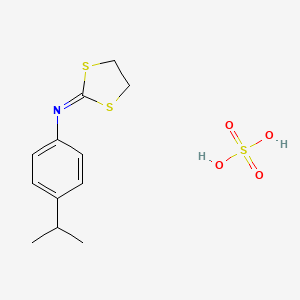
![(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid](/img/structure/B14398315.png)
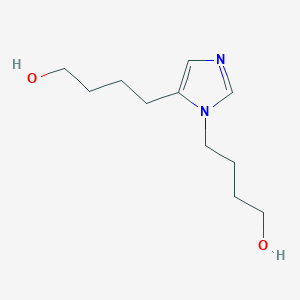
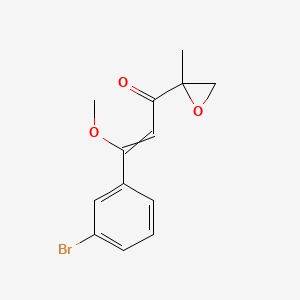
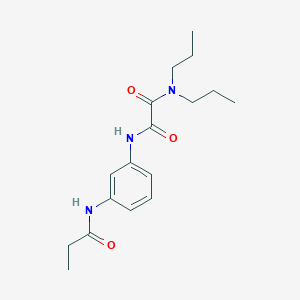
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
